Ethyl 4-[(1,3,4-oxadiazol-2-yl)methyl]piperazine-1-carboxylate
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Overview
Description
Ethyl 4-[(1,3,4-oxadiazol-2-yl)methyl]piperazine-1-carboxylate is a compound that belongs to the class of oxadiazoles, which are five-membered heterocyclic compounds containing two nitrogen atoms and one oxygen atom.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-[(1,3,4-oxadiazol-2-yl)methyl]piperazine-1-carboxylate typically involves the reaction of piperazine derivatives with oxadiazole precursors. One common method involves the condensation of ethyl piperazine-1-carboxylate with a suitable oxadiazole derivative under controlled conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like ethanol .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-[(1,3,4-oxadiazol-2-yl)methyl]piperazine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the piperazine ring, where nucleophiles replace hydrogen atoms.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are often performed in solvents like ethanol or tetrahydrofuran.
Substitution: Nucleophiles such as halides or amines; reactions are conducted under basic or acidic conditions depending on the nucleophile.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxadiazole derivatives with additional oxygen-containing functional groups, while reduction can lead to the formation of partially or fully reduced piperazine derivatives .
Scientific Research Applications
Ethyl 4-[(1,3,4-oxadiazol-2-yl)methyl]piperazine-1-carboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of ethyl 4-[(1,3,4-oxadiazol-2-yl)methyl]piperazine-1-carboxylate involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways can vary depending on the specific application and the structure of the compound .
Comparison with Similar Compounds
Ethyl 4-[(1,3,4-oxadiazol-2-yl)methyl]piperazine-1-carboxylate can be compared with other oxadiazole derivatives:
1,2,4-Oxadiazole: Similar in structure but with different regioisomeric forms, leading to variations in chemical and biological properties.
1,3,4-Oxadiazole: Shares the same core structure but with different substituents, affecting its reactivity and applications.
1,2,5-Oxadiazole:
Properties
Molecular Formula |
C10H16N4O3 |
---|---|
Molecular Weight |
240.26 g/mol |
IUPAC Name |
ethyl 4-(1,3,4-oxadiazol-2-ylmethyl)piperazine-1-carboxylate |
InChI |
InChI=1S/C10H16N4O3/c1-2-16-10(15)14-5-3-13(4-6-14)7-9-12-11-8-17-9/h8H,2-7H2,1H3 |
InChI Key |
WKTQRPOFXQFUIL-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)CC2=NN=CO2 |
Origin of Product |
United States |
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